molecular formula C15H21N7O4 B10890568 1-methyl-4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide

1-methyl-4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10890568
M. Wt: 363.37 g/mol
InChI Key: BSACMBQWGPTDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-ISOBUTYL-1-METHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of nitro and acetyl groups in its structure suggests that it may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-ISOBUTYL-1-METHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the nitro group through nitration reactions. Subsequent steps may include acylation to introduce the acetyl group and amination to attach the amino group. The final step involves the formation of the carboxamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques to isolate the desired product. Large-scale production would also require stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N~5~-ISOBUTYL-1-METHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N5-ISOBUTYL-1-METHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents. Examples include:

  • 3-METHYL-4-NITRO-1H-PYRAZOLE
  • 1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

N~5~-ISOBUTYL-1-METHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N7O4

Molecular Weight

363.37 g/mol

IUPAC Name

2-methyl-4-[[2-(3-methyl-4-nitropyrazol-1-yl)acetyl]amino]-N-(2-methylpropyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H21N7O4/c1-9(2)5-16-15(24)14-11(6-17-20(14)4)18-13(23)8-21-7-12(22(25)26)10(3)19-21/h6-7,9H,5,8H2,1-4H3,(H,16,24)(H,18,23)

InChI Key

BSACMBQWGPTDQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC(=O)NC2=C(N(N=C2)C)C(=O)NCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.